N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
Brand Name:
Vulcanchem
CAS No.:
14551-09-8
VCID:
VC20953248
InChI:
InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3
SMILES:
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-]
Molecular Formula:
C14H16N4O
Molecular Weight:
256.3 g/mol
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
CAS No.: 14551-09-8
Cat. No.: VC20953248
Molecular Formula: C14H16N4O
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14551-09-8 |
|---|---|
| Molecular Formula | C14H16N4O |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
| Standard InChI | InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3 |
| Standard InChI Key | ZYIVWKKFAZQESM-UHFFFAOYSA-N |
| SMILES | CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
| Canonical SMILES | CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator